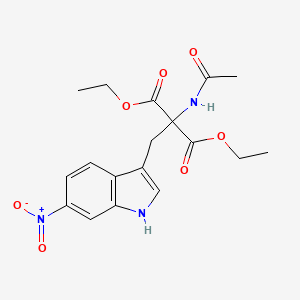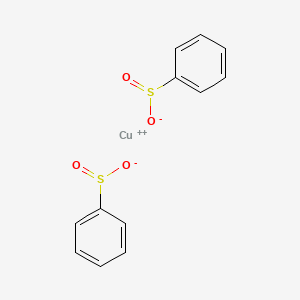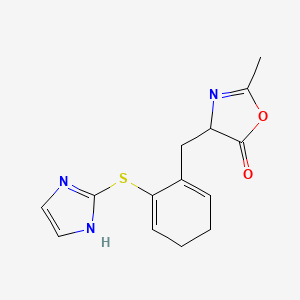
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thioether linkage, a cyclohexadiene moiety, and an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Imidazole-Thioether Intermediate: This step involves the reaction of 1H-imidazole-2-thiol with a suitable cyclohexadiene derivative under basic conditions to form the imidazole-thioether intermediate.
Alkylation: The intermediate is then alkylated using a halomethyl derivative to introduce the cyclohexa-1,5-dien-1-ylmethyl group.
Oxazolone Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexadiene moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic inhibition or activation.
類似化合物との比較
Similar Compounds
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one: can be compared with other compounds containing imidazole or oxazolone rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
特性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
4-[[6-(1H-imidazol-2-ylsulfanyl)cyclohexa-1,5-dien-1-yl]methyl]-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)8-10-4-2-3-5-12(10)20-14-15-6-7-16-14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
InChIキー |
OERDZMCFVCWLIR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(=O)O1)CC2=CCCC=C2SC3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



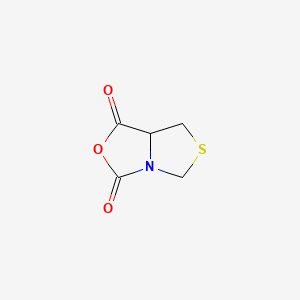
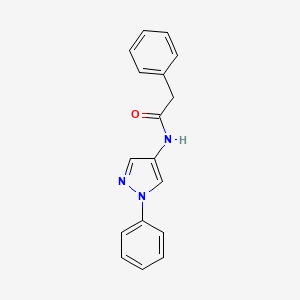


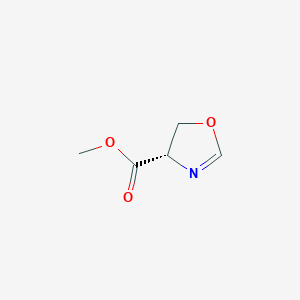
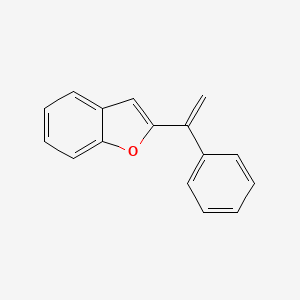
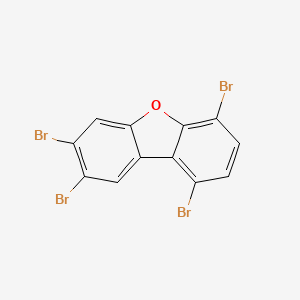
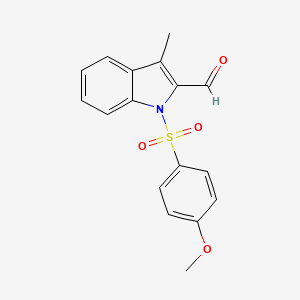
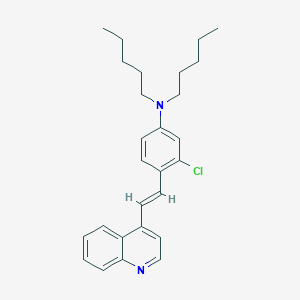
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
